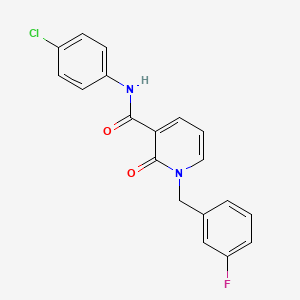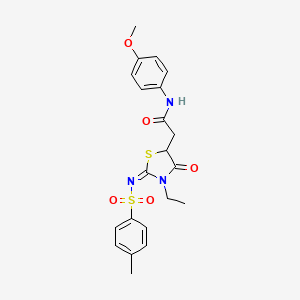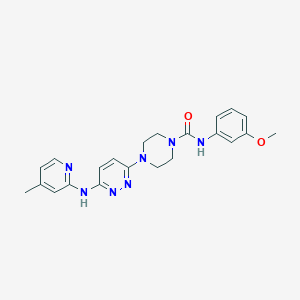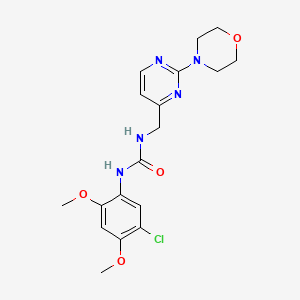
N-(4-chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the dihydropyridine family and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization in Polymer Chemistry
Polyamides Synthesis : This compound is used in the synthesis and characterization of aromatic polyamides, which are known for their solubility in various organic solvents and ability to form transparent and tough films. These polyamides display high glass transition temperatures and significant thermal stability, making them valuable in materials science (Yang et al., 1999).
Ortho-Linked Polyamides : It also plays a role in the creation of ortho-linked polyamides with ether linkages and ortho-phenylene units. These polyamides possess high thermal stability, high glass transition temperatures, and solubility in polar solvents, indicating potential for diverse applications in polymer technology (Hsiao et al., 2000).
Biological and Pharmaceutical Applications
Inhibitors in Medicinal Chemistry : This compound is essential in the development of potent human CB1 inverse agonists, contributing significantly to research in bioorganic and medicinal chemistry. It aids in understanding the structure-activity relationship, paving the way for therapeutic applications (Meurer et al., 2005).
Antibacterial Agents : In the domain of antibacterial research, it's used in synthesizing pyridonecarboxylic acids, which show promise as potent antibacterial agents. This highlights its role in the ongoing search for new and effective antibiotics (Egawa et al., 1984).
Antimicrobial Activity : Its derivatives, such as N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, exhibit antimicrobial activities, showing effectiveness against various bacterial and fungal strains. This underscores its potential in developing new antimicrobial agents (Ahsan et al., 2016).
HIV Integrase Inhibitors : The compound has been instrumental in the discovery and development of HIV integrase inhibitors, which are crucial in AIDS treatment. Its modifications lead to potent inhibitors with favorable pharmacokinetic and safety profiles, demonstrating its significance in antiviral therapy (Pace et al., 2007).
特性
IUPAC Name |
N-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-14-6-8-16(9-7-14)22-18(24)17-5-2-10-23(19(17)25)12-13-3-1-4-15(21)11-13/h1-11H,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVJDJORSUPYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)


![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)

![(E)-4-(Dimethylamino)-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]but-2-enamide](/img/structure/B2398942.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2398944.png)
![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)

![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)
